Elagolix sodium - 832720-36-2

Elagolix sodium

Catalog Number: EVT-267304
CAS Number: 832720-36-2
Molecular Formula: C32H29F5N3NaO5
Molecular Weight: 653.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elagolix sodium is a non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) []. It is the first orally active GnRHR-ant marketed for managing hormone-dependent diseases []. Elagolix sodium plays a crucial role in scientific research, particularly in studying hormone-dependent diseases like endometriosis and uterine fibroids [, ]. It acts as a valuable tool for investigating the GnRH receptor and its role in various physiological processes [].

Elagolix

  • Relevance: Elagolix is the active pharmaceutical ingredient (API) in Elagolix sodium. It becomes the sodium salt form for improved solubility and bioavailability for pharmaceutical formulation. Elagolix and Elagolix sodium share the same core structure and pharmacological activity. [, , ]

N-hydrogen amine analog of Elagolix

  • Compound Description: This compound is a degradation product of Elagolix sodium observed under oxidative stress conditions, specifically when hydrogen peroxide is used as the oxidant. It is formed by the oxidation of the secondary amine group present in the 3-carboxyl propylamine side chain of Elagolix sodium. [, ]
  • Relevance: This degradation product highlights the susceptibility of the secondary amine group in Elagolix sodium to oxidation. The formation of this compound and its further degradation products under oxidative conditions emphasizes the importance of appropriate storage and handling conditions for Elagolix sodium. [, ]
  • Compound Description: This compound is a secondary degradation product formed from the further degradation of the N-hydrogen amine analog of Elagolix under oxidative conditions. The specific structural modifications leading to its formation are not fully described in the provided abstracts. []
  • Relevance: This degradation product further underscores the instability of the oxidized secondary amine group in the N-hydrogen amine analog of Elagolix. Its formation emphasizes the potential for multiple degradation pathways originating from the oxidation of Elagolix sodium. []
  • Compound Description: Similar to the amine analog, this compound is another secondary degradation product formed from the N-hydrogen amine analog of Elagolix under oxidative conditions. The exact structural changes leading to its formation are not detailed in the abstracts. []
  • Relevance: This degradation product further illustrates the complexity of the degradation pathways of Elagolix sodium under oxidative conditions. The formation of both amine and carbonyl analogs from the N-hydrogen amine analog suggests multiple reactive sites or intermediates involved in the degradation process. []

δ-lactam analog of Elagolix sodium

  • Compound Description: This compound is a degradation product of Elagolix sodium observed under acidic and neutral degradation conditions. It is formed through a ring cyclization reaction involving the carboxyl group and secondary amine present in the 3-carboxyl propylamine side chain of Elagolix sodium. []
  • Relevance: The formation of the δ-lactam analog under acidic and neutral conditions demonstrates the susceptibility of Elagolix sodium to intramolecular cyclization reactions. This degradation pathway emphasizes the importance of pH control during formulation and storage of the drug. []

DP-3-4

  • Compound Description: This designation refers to two potential degradation products of Elagolix sodium that were observed exclusively in solution degradation studies. The provided abstracts do not specify their chemical structures or the conditions leading to their formation. []
  • Relevance: While the exact nature of DP-3-4 remains unclear from the provided information, their presence solely in solution suggests a potential for degradation pathways unique to specific environments. It underscores the need for comprehensive stability assessments under various conditions to fully characterize the degradation profile of Elagolix sodium. []

Trimethyl phosphate

  • Compound Description: Trimethyl phosphate is a genotoxic impurity, meaning it has the potential to damage DNA and potentially lead to mutations. It is not an inherent part of the Elagolix sodium structure but may be present as an impurity from the manufacturing process. []
  • Relevance: Monitoring and controlling the levels of trimethyl phosphate in Elagolix sodium is crucial to ensure the safety of the drug. Its presence as a potential genotoxic impurity highlights the importance of stringent quality control measures in pharmaceutical manufacturing. []

Triisopropyl phosphate

  • Compound Description: Similar to trimethyl phosphate, triisopropyl phosphate is also classified as a genotoxic impurity. It may be introduced during the production of Elagolix sodium and is not part of the intended drug structure. []
  • Relevance: The presence of triisopropyl phosphate as a potential impurity in Elagolix sodium emphasizes the need for sensitive analytical methods, like the UHPLC-MS/MS method mentioned, to detect and quantify genotoxic impurities. This ensures the drug's safety and compliance with regulatory standards. []
Source and Classification

Elagolix sodium is derived from a series of chemical modifications aimed at creating a potent antagonist of gonadotropin-releasing hormone. Its classification falls under the Biopharmaceutics Classification System as a Class III drug, indicating high solubility in water and low permeability . This classification is significant for its pharmacokinetics, influencing absorption and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of elagolix sodium involves several key steps that utilize various chemical reactions to construct its complex structure. One notable method includes the use of 1-(2-fluoro-6-(trifluoromethyl)benzyl) urea, which is synthesized from 2-fluoro-6-(trifluoromethyl)benzylamine with high yield .

  1. Formation of key intermediates: Utilizing specific reagents to build the core structure.
  2. Coupling reactions: Connecting different molecular fragments to create the final product.
  3. Purification: Ensuring that the final compound is free from impurities and suitable for pharmaceutical use.

The synthesis process is designed to be commercially viable while maintaining stability and efficacy .

Molecular Structure Analysis

Structure and Data

Elagolix sodium has a complex molecular structure characterized by its chemical formula C32H30F5N3O5C_{32}H_{30}F_{5}N_{3}O_{5} and a molar mass of approximately 653.582 g/mol . The compound contains multiple functional groups, including amines and carboxylates, which play crucial roles in its biological activity.

  • IUPAC Name: Sodium 4-{[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]-1-phenylethyl]amino}butanoate
  • SMILES Representation: [Na+].COC1=CC=CC(=C1F)C1=C(C)N(CC2=C(C=CC=C2F)C(F)(F)F)C(=O)N(CC@HC2=CC=CC=C2)C1=O .
Chemical Reactions Analysis

Reactions and Technical Details

Elagolix sodium undergoes various chemical reactions that are critical for its functionality as a gonadotropin-releasing hormone antagonist. The key reactions include:

  • Binding to Gonadotropin-Releasing Hormone Receptors: This interaction inhibits the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone), leading to decreased estrogen levels.
  • Metabolic Pathways: Elagolix is metabolized primarily in the liver through cytochrome P450 enzymes, which facilitate its breakdown into less active metabolites .

These reactions are essential for its therapeutic effects in managing conditions such as endometriosis.

Mechanism of Action

Process and Data

Elagolix sodium functions by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This blockade prevents the normal pulsatile release of gonadotropins, resulting in reduced secretion of sex hormones from the ovaries. Consequently, this leads to:

  • Decreased estrogen levels.
  • Alleviation of pain associated with endometriosis due to reduced endometrial tissue growth and inflammation.

Clinical studies have shown that elagolix effectively reduces pain scores in patients suffering from endometriosis-related symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hygroscopic, amorphous white to off-white powder.
  • Solubility: Highly soluble in water (approximately 1 mg/mL), indicating favorable absorption characteristics.

Chemical Properties

  • pKa Values: Acidic pKa around 4.0 and basic pKa around 7.9 suggest it behaves as a zwitterion at physiological pH .
  • Stability: No polymorphism observed during extensive screening, ensuring consistent pharmacological properties across batches .
Applications

Scientific Uses

Elagolix sodium has significant applications beyond treating endometriosis:

  • Investigated for uterine fibroids and heavy menstrual bleeding.
  • Explored for potential use in treating prostate cancer (development discontinued).
  • Used in clinical trials focused on reproductive health issues such as folliculogenesis and hormonal regulation .

Properties

CAS Number

832720-36-2

Product Name

Elagolix sodium

IUPAC Name

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate

Molecular Formula

C32H29F5N3NaO5

Molecular Weight

653.6 g/mol

InChI

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1

InChI Key

DQYGXRQUFSRDCH-UQIIZPHYSA-M

SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Solubility

<1 mg/mL

Synonyms

Elagolix sodium;NBI 56418NA;NBI 56418NA(elagolix na);4-{2-[5-(2-fluoro-3-methoxy-phenyl)-3-(2-fluoro-6-trifluoromethyl-benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenyl-ethylamino}-butyrate;elagolix sodium salt

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.